Pyren-1-ylmagnesium bromide, 0.25 M in 2-MeTHF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

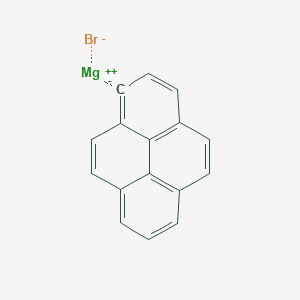

Pyren-1-ylmagnesium bromide is a chemical compound with the formula C16H9BrMg. It is typically available as a 0.25 M solution in 2-Methyltetrahydrofuran (2-MeTHF) .

Molecular Structure Analysis

The molecular structure of Pyren-1-ylmagnesium bromide consists of a pyrene moiety (a polycyclic aromatic hydrocarbon composed of four fused benzene rings) bonded to a magnesium bromide group . The exact three-dimensional structure would require more detailed spectroscopic analysis to determine.Physical And Chemical Properties Analysis

Pyren-1-ylmagnesium bromide is a liquid at room temperature. It has a molecular weight of 305.4561 . As a Grignard reagent, it is highly reactive and sensitive to moisture and air.Safety and Hazards

Mechanism of Action

Target of Action

Pyren-1-ylmagnesium bromide is an organometallic compound . It is typically used as a Grignard reagent in organic synthesis . The primary targets of this compound are typically carbon-containing compounds, particularly those with electrophilic carbon atoms .

Mode of Action

As a Grignard reagent, Pyren-1-ylmagnesium bromide acts as a nucleophile, attacking electrophilic carbon atoms in various organic compounds . This leads to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by Pyren-1-ylmagnesium bromide would depend on the specific reaction it is used in. As a Grignard reagent, it is involved in many types of organic synthesis reactions, each of which may involve different biochemical pathways .

Pharmacokinetics

It is primarily used in laboratory settings for chemical reactions .

Result of Action

The result of Pyren-1-ylmagnesium bromide’s action is the formation of new organic compounds via the creation of new carbon-carbon bonds . The exact molecular and cellular effects would depend on the specific compounds being synthesized .

Action Environment

The action of Pyren-1-ylmagnesium bromide can be influenced by various environmental factors. For instance, it is sensitive to moisture and air, undergoing hydrolysis or oxidation reactions when exposed to these conditions . Therefore, it is typically used under anhydrous and inert atmosphere conditions .

properties

IUPAC Name |

magnesium;1H-pyren-1-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9.BrH.Mg/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;;/h1-5,7-10H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYHAVMIFMSVFP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=[C-]C=CC(=C43)C=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)

![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)